molecular formula C2HOP B14514204 Ethynylphosphanone CAS No. 62779-01-5

Ethynylphosphanone

Cat. No.: B14514204
CAS No.: 62779-01-5
M. Wt: 72.00 g/mol
InChI Key: UMODFQRVMPZGIZ-UHFFFAOYSA-N
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Description

Ethynylphosphanone is a specialized organophosphorus compound offered as a high-purity research chemical. Compounds in this class are of significant interest in advanced chemical research, particularly in the fields of homogeneous catalysis and materials science. They often serve as key precursors or ligands in the development of new catalytic systems, including cross-coupling reactions and asymmetric synthesis . The unique electronic and steric properties provided by the phosphorus-containing functional group can be critical in modulating the activity and selectivity of metal catalysts . Furthermore, organophosphorus compounds are investigated for their utility in creating novel polymeric materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals. This product is intended for use in a controlled laboratory setting by qualified researchers only. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets (SDS) and conduct a comprehensive risk assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62779-01-5

Molecular Formula

C2HOP

Molecular Weight

72.00 g/mol

IUPAC Name

1-phosphorosoethyne

InChI

InChI=1S/C2HOP/c1-2-4-3/h1H

InChI Key

UMODFQRVMPZGIZ-UHFFFAOYSA-N

Canonical SMILES

C#CP=O

Origin of Product

United States

Theoretical and Computational Investigations of Ethynylphosphanone

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the stability of a molecule. wikipedia.org These methods solve the electronic Schrödinger equation to determine molecular properties from first principles. wikipedia.org For a molecule like ethynylphosphanone, these calculations would provide the foundational data for understanding its physical and chemical behavior.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable structure. arxiv.orgarxiv.org This process iteratively adjusts atomic coordinates to minimize the total energy, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. mdpi.com For this compound, which is expected to have a linear or near-linear geometry, conformational analysis would investigate the rotational barrier around the P-C single bond and confirm the lowest energy conformation.

Table 1: Representative Optimized Geometric Parameters for this compound (Note: The following values are illustrative examples of what a computational output would provide and are not based on actual published calculations for this specific molecule.)

ParameterAtom Pair/TripletPredicted Value (Exemplary)
Bond Lengths (Å)
P=O1.45
P–C1.78
C≡C1.21
C–H1.06
**Bond Angles (°) **
H–C–C180.0
C–C–P179.5
C–P=O118.0

Following geometry optimization, a vibrational frequency analysis is typically performed. csc.fi This calculation computes the second derivatives of the energy with respect to atomic positions, which yields the harmonic vibrational frequencies. rsc.org The results are crucial for two reasons: first, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. csc.fi Second, the calculated frequencies and their corresponding intensities can be used to predict and interpret experimental infrared (IR) and Raman spectra. ethz.chnih.gov Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds.

For this compound, this analysis would provide characteristic frequencies for the key functional groups. An exemplary list of expected vibrational modes and their approximate frequencies is shown in Table 2.

Table 2: Principal Vibrational Modes and Exemplary Frequencies for this compound (Note: These are representative modes and frequency ranges based on known functional groups; they are not from a specific calculation on this compound.)

Vibrational ModeDescriptionApproximate Frequency Range (cm⁻¹)
ν(C-H)C-H bond stretch3300 - 3200
ν(C≡C)C≡C triple bond stretch2200 - 2100
ν(P=O)P=O double bond stretch1300 - 1200
δ(C-C-P)C-C-P bond bend500 - 400
δ(C-P=O)C-P=O bond bend400 - 300

Electronic Structure Analysis and Bonding Characterization

Understanding the electronic structure provides deep insight into a molecule's reactivity, polarity, and the nature of its chemical bonds. huntresearchgroup.org.uk

The distribution of electrons within this compound would be highly polarized due to the electronegativity differences between oxygen, phosphorus, carbon, and hydrogen. Computational methods such as Natural Bond Orbital (NBO) or Mulliken population analysis can quantify the partial atomic charges on each atom. researchgate.netchemrestech.com This analysis would likely show a significant negative charge on the oxygen atom and a corresponding positive charge on the phosphorus atom, highlighting the polar nature of the P=O bond.

Furthermore, analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The HOMO location indicates the site of nucleophilic character, while the LUMO indicates the site of electrophilic character. libretexts.org Orbital interaction analysis would detail the contributions of atomic orbitals to the molecular orbitals, clarifying the nature of the π-systems in the C≡C and P=O bonds. researchgate.net

Electron delocalization refers to the spreading of electron density over several atoms. In this compound, some degree of π-electron delocalization could occur between the C≡C triple bond and the P=O double bond, mediated by the phosphorus atom's d-orbitals. This interaction, known as pπ-dπ conjugation, could influence the molecule's stability and electronic properties. Visualization of the relevant molecular orbitals would be the primary method to assess the extent of this delocalization. Aromaticity is not applicable to a linear molecule like this compound, as it is a property of cyclic, planar systems.

Reaction Pathway Exploration and Mechanistic Modeling

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. libretexts.orglibretexts.org By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate activation barriers. savemyexams.comchemguide.co.uk For this compound, theoretical studies could model its formation, for instance, via the reaction of an ethynyl (B1212043) Grignard reagent with phosphoryl chloride, or its subsequent reactions, such as nucleophilic addition to the triple bond or cycloaddition reactions. masterorganicchemistry.com Such studies would elucidate the step-by-step process of bond breaking and formation, providing a detailed picture that is often difficult to obtain experimentally. Currently, specific computational studies modeling reaction pathways for this compound are not documented in the searched scientific literature.

Computational Studies of Potential Synthesis Routes

The synthesis of novel compounds is often preceded by computational analysis to identify viable and efficient reaction pathways. researchgate.netmdpi.com Theoretical calculations can be employed to determine the thermodynamics and kinetics of potential synthetic routes, helping to predict reaction feasibility and potential yields. nih.gov For a compound like this compound, computational chemists would likely investigate various precursor molecules and reaction conditions to propose the most promising synthetic strategies. Such studies are crucial for minimizing experimental trial and error and for understanding the underlying mechanisms of the reactions. nih.gov Despite the utility of these predictive models, specific computational investigations into the synthesis of this compound are not currently available in the scientific literature.

Prediction of Reactivity Towards Various Reagents

Understanding the reactivity of a compound is fundamental to its potential applications. Computational methods, such as Density Functional Theory (DFT) and other quantum chemical calculations, are instrumental in predicting how a molecule will interact with different reagents. mdpi.comnih.gov These studies can reveal information about a molecule's electrophilic and nucleophilic sites, bond strengths, and the energy barriers associated with various reactions. mdpi.comrsc.org For this compound, computational analysis could predict its behavior in addition reactions, cycloadditions, or its potential as a ligand in organometallic chemistry. This predictive insight is invaluable for designing experiments and for the safe handling of new chemical entities. As with its synthesis, however, specific theoretical predictions regarding the reactivity of this compound have yet to be published.

While the field of computational chemistry is robust and actively explores a vast array of molecules, it appears that this compound has not yet been a specific target of such investigations. The absence of research on this particular compound suggests it may be a candidate for future theoretical and experimental exploration.

Advanced Spectroscopic Characterization of Ethynylphosphanone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise bonding environment of phosphorus, hydrogen, and carbon atoms within a molecule. huji.ac.ilcwejournal.org For ethynylphosphanone, a combination of 31P, 1H, and 13C NMR, augmented by two-dimensional (2D) techniques, provides a complete picture of its molecular architecture.

31P NMR spectroscopy is exceptionally sensitive to the electronic environment of the phosphorus nucleus. huji.ac.ilacs.org The chemical shift of the phosphorus atom in this compound is highly diagnostic of its oxidation state and the nature of its substituents. In phosphine (B1218219) oxides, the phosphorus atom is pentavalent and part of a phosphoryl (P=O) group. The 31P chemical shift is influenced by the electronegativity of the attached groups.

For ethynyl(diphenyl)phosphine oxide, a related compound, the 31P NMR signal appears in a characteristic region for phosphine oxides. nih.gov In a study on nanostructured carbon materials decorated with organophosphorus moieties, a (4-azidophenyl)diphenylphosphine oxide starting material exhibited a 31P NMR signal at δ 28.61 ppm. beilstein-journals.org For ethynylphosphonates, which are structurally analogous, the chemical shifts can vary. For instance, diethyl phosphonate (B1237965) shows a 31P NMR signal around 8 ppm. huji.ac.il Theoretical calculations on various organophosphorus compounds, including phosphonates, have shown a wide range of chemical shifts, which underscores the sensitivity of 31P NMR to the specific molecular structure. nih.govbeilstein-journals.org

Table 1: Representative 31P NMR Chemical Shift Ranges for this compound and Related Compounds

Compound TypeFunctional GroupsTypical 31P Chemical Shift (δ, ppm)
Ethynylphosphine Oxides-C≡CH, P=O8 to 30
Alkynylphosphonates-C≡CR, P=O, -OR5 to 20
TrialkylphosphitesP(OR)3~140

Note: The chemical shift for this compound is an expected range based on data from analogous compounds.

1H and 13C NMR spectroscopy provide crucial information about the hydrocarbon framework of this compound.

The 1H NMR spectrum would be expected to show a characteristic signal for the acetylenic proton (H-C≡). This proton typically resonates in the region of δ 2.0-3.0 ppm. uobasrah.edu.iq Its exact chemical shift and multiplicity would be influenced by coupling to the phosphorus atom. In ethynyl(diphenyl)phosphine oxide, the ethynyl (B1212043) proton signal is observed. biosynth.com For more complex 2-ethynylphenyl(diaryl)phosphine oxides, the aromatic protons appear in the range of δ 7.4-8.1 ppm, while the acetylenic proton signal is also present. acs.org

The 13C NMR spectrum provides information on the carbon skeleton. The sp-hybridized carbons of the ethynyl group (C≡C) have characteristic chemical shifts. The carbon attached to the phosphorus atom (P-C≡) would be expected to show a larger chemical shift and a significant coupling constant (1JPC) due to the direct attachment to the phosphorus atom. The terminal acetylenic carbon (≡C-H) would appear at a different chemical shift with a smaller two-bond coupling constant (2JPC). arkat-usa.orgthieme-connect.de In various acetylenic phosphorus compounds, the C≡C carbons resonate in the range of δ 80-100 ppm. For example, in 4-[(diphenylphosphoryl)ethynyl]benzonitrile, the acetylenic carbons appear at δ 86.5 ppm and δ 102.4 ppm. mdpi.com

Table 2: Expected 1H and 13C NMR Data for this compound

NucleusAssignmentExpected Chemical Shift (δ, ppm)Expected P-Coupling
1HH-C≡2.0 - 3.53JPH
13CC ≡CH80 - 1001JPC
13CC≡C H75 - 952JPC

Note: These are predicted values based on general knowledge and data from related structures.

Two-dimensional NMR techniques are essential for unambiguously assigning the 1H and 13C signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) would establish the correlation between the acetylenic proton and any other coupled protons in the molecule, although in the simplest this compound, this would be limited. pressbooks.pub

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the acetylenic proton signal with its directly attached carbon atom (≡C-H). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it reveals long-range couplings between protons and carbons. nih.gov This would show a correlation between the acetylenic proton and the phosphorus-bound carbon (P-C≡), and also between the phosphorus atom and the acetylenic proton and carbons, thus confirming the ethynyl-phosphanone linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iq

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound.

C≡C Stretch: The carbon-carbon triple bond stretching vibration is expected to appear in the range of 2100-2260 cm-1. pressbooks.publibretexts.orglibretexts.org The intensity of this band can be variable.

P=O Stretch: The phosphoryl group (P=O) exhibits a strong absorption band typically in the region of 1100-1300 cm-1. cwejournal.orgbeilstein-journals.org In a study of phosphine oxides, the P=O stretch was observed at 1114 cm-1. beilstein-journals.org The exact position is sensitive to the electronic effects of the substituents on the phosphorus atom.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm-1)Intensity
C≡CStretching2100 - 2260Medium to Weak
≡C-HStretching~3300Sharp, Medium
P=OStretching1100 - 1300Strong
P-CStretching600 - 800Medium

Note: These are expected ranges based on well-established correlation tables and data from analogous compounds. rsc.orgresearchgate.net

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for symmetric, non-polar bonds. nih.govnih.gov

The C≡C triple bond , being relatively non-polar, often gives a stronger signal in the Raman spectrum than in the FT-IR spectrum, appearing in the same 2100-2260 cm-1 region. researchgate.net This makes Raman spectroscopy a valuable tool for confirming the presence of the ethynyl group. The P=O bond , while also Raman active, is typically a strong band in both FT-IR and Raman spectra. The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule, allowing for detailed structural confirmation. nih.govresearchgate.net

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas and the structural elucidation of novel compounds. In the study of this compound, techniques such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Tandem Mass Spectrometry (MS/MS) provide critical insights into its elemental composition and fragmentation behavior.

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Elemental Composition

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out for its exceptional mass resolution and accuracy, making it a powerful technique for the unambiguous assignment of elemental formulas to unknown compounds. mdpi.com The principle of FT-ICR MS involves the determination of the mass-to-charge ratio (m/z) of ions based on their cyclotron frequency in a fixed magnetic field. mdpi.com This high level of precision, often in the sub-parts-per-million (ppm) range, is crucial for distinguishing between molecules with very similar nominal masses but different elemental compositions. mdpi.comnarod.ru

For a novel and reactive species like this compound (HC≡C-P=O), obtaining an accurate mass measurement is the primary step in its definitive identification. The ultra-high resolution of FT-ICR MS allows for the confident determination of its elemental composition (C₂H₁P₁O₁). This is particularly important for differentiating it from other potential isobaric and isomeric species. The technique has been widely demonstrated for the characterization of complex mixtures and for providing reliable molecular formulas. mdpi.comscielo.brnih.gov

The process involves introducing the analyte into the mass spectrometer, typically via electrospray ionization (ESI), where it is ionized. nih.gov These ions are then trapped within an ICR cell under a strong magnetic field. By applying a radiofrequency pulse, the ions are excited into a coherent cyclotron motion. The subsequent image current produced by the orbiting ions is detected as a time-domain signal, known as the free induction decay (FID). nih.gov A Fourier transform is then applied to this signal to convert it into a frequency-domain spectrum, which is ultimately converted to a mass spectrum. The unparalleled mass accuracy of FT-ICR MS provides a solid foundation for further structural analysis. scielo.br

Table 1: Theoretical and Expected High-Resolution Mass Data for this compound (HCPO)

IsotopeExact Mass (Da)Relative Abundance (%)
¹H¹²C₂³¹P¹⁶O59.97648100.00
¹H¹²C¹³C³¹P¹⁶O60.979842.22
²H¹²C₂³¹P¹⁶O60.982760.02
¹H¹²C₂³¹P¹⁸O61.980720.20

This table presents the theoretical exact masses and relative abundances of the most common isotopologues of this compound. The data is generated based on the known isotopic abundances of the constituent elements. This information is critical for the interpretation of high-resolution mass spectra obtained from techniques like FT-ICR MS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This method provides valuable information about the connectivity of atoms within the molecule. nationalmaglab.orgnih.gov For this compound, MS/MS experiments are crucial for confirming the proposed structure and understanding its chemical stability under energetic conditions.

The MS/MS process involves several steps: first, the precursor ion of this compound is selected in the first stage of the mass spectrometer (MS1). nationalmaglab.org This isolated ion is then subjected to activation, most commonly through collision-induced dissociation (CID), where it collides with an inert gas. nationalmaglab.org The internal energy of the ion increases, leading to fragmentation. The resulting product ions are then analyzed in the second stage of the mass spectrometer (MS2). nationalmaglab.org

The fragmentation patterns observed in the MS/MS spectrum are characteristic of the molecule's structure. For this compound (HC≡C-P=O), key fragmentation pathways would likely involve the cleavage of the P-C bond or the C≡C bond. The analysis of these fragmentation pathways helps to piece together the molecular structure. nih.govwvu.edu The competition between different fragmentation channels can be influenced by the activation method and the internal energy of the precursor ion. nih.govwvu.edu By comparing the observed fragmentation patterns with theoretical predictions and data from related organophosphorus compounds, a detailed picture of the molecule's structure can be constructed. wvu.eduresearchgate.net

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragmentation Pathway
[HCPO]⁺˙ (59.98)[C₂H]⁺PO˙Cleavage of the P-C bond
[HCPO]⁺˙ (59.98)[PO]⁺C₂H˙Cleavage of the P-C bond
[HCPO]⁺˙ (59.98)[HCP]⁺˙OLoss of an oxygen atom

This table outlines hypothetical fragmentation pathways for the this compound radical cation. The specific fragments and their relative abundances would be determined experimentally through MS/MS analysis.

X-ray Spectroscopic Techniques for Electronic and Local Structural Information

X-ray spectroscopic techniques are powerful probes of the electronic and local atomic structure of materials. Methods like X-ray Absorption Near Edge Structure (XANES) and X-ray Photoelectron Spectroscopy (XPS) provide element-specific information that is invaluable for characterizing the bonding and electronic states of atoms within a molecule like this compound.

X-ray Absorption Near Edge Structure (XANES) for Phosphorus Electronic State

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a technique that provides detailed information about the electronic state and local coordination environment of a specific element. uu.nl In the context of this compound, P K-edge XANES would be particularly insightful for probing the electronic structure of the phosphorus atom. uniroma1.it The P K-edge corresponds to the excitation of a phosphorus 1s core electron to unoccupied electronic states. uu.nl

The shape and energy of the absorption edge and the features in the XANES spectrum are highly sensitive to the oxidation state, coordination geometry, and the nature of the atoms bonded to the phosphorus. uu.nluniroma1.it For this compound, the double bond between phosphorus and oxygen (P=O) and the single bond to the ethynyl group (P-C≡CH) will create a unique electronic environment for the phosphorus atom. This will be reflected in the P K-edge XANES spectrum. Specifically, the energy of the absorption edge can be correlated with the effective charge on the phosphorus atom. Furthermore, pre-edge features can arise from transitions to unoccupied molecular orbitals that have some phosphorus p-character mixed with d-orbitals of neighboring atoms, providing information on the local symmetry and bonding. uniroma1.it By comparing the experimental XANES spectrum of this compound with theoretical calculations and spectra of known organophosphorus compounds, a detailed understanding of the phosphorus electronic state can be achieved. uniroma1.itnih.govresearchgate.net

Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. malvernpanalytical.comwikipedia.org XPS works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. seriius.com The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be calculated. malvernpanalytical.com

For this compound, XPS would provide a survey of the elements present on the surface (C, P, O) and high-resolution spectra for each element. carleton.edu The binding energy of the P 2p, C 1s, and O 1s core levels will be sensitive to the local chemical environment of each atom. For instance, the binding energy of the phosphorus 2p electron will be indicative of its oxidation state and bonding to carbon and oxygen. Similarly, the C 1s spectrum would be expected to show distinct peaks for the acetylenic carbons and potentially any surface contamination. The O 1s peak would correspond to the oxygen in the P=O bond. Small shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding within the molecule. carleton.edu As a surface-sensitive technique, XPS is particularly useful for analyzing thin films or adsorbed layers of this compound. wikipedia.org

Table 3: Expected Core-Level Binding Energies (eV) for this compound from XPS

ElementCore LevelExpected Binding Energy Range (eV)Chemical State Information
PhosphorusP 2p132 - 135Oxidation state of phosphorus, bonding to C and O
CarbonC 1s284 - 286sp-hybridized carbon in the ethynyl group
OxygenO 1s531 - 533Oxygen in the P=O double bond

This table provides an estimate of the expected binding energy ranges for the core-level electrons of the constituent atoms in this compound. The actual values would need to be determined experimentally and can be influenced by factors such as sample charging and the specific chemical environment.

Reactivity and Reaction Mechanisms of Ethynylphosphanone Species

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group (–C≡CH) is a versatile functional group that participates in a variety of organic transformations. Its reactivity is influenced by the electron-withdrawing nature of the phosphanone group, which polarizes the triple bond and makes it susceptible to attack.

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. kharagpurcollege.ac.in The ethynyl group of ethynylphosphanone can act as a π-system participant in several types of cycloadditions.

[2+2] Cycloaddition : This reaction involves the combination of two two-electron systems (like two alkenes or an alkene and an alkyne) to form a four-membered ring. kharagpurcollege.ac.inresearchgate.net Thermally, the [2+2] cycloaddition of two alkenes is typically forbidden by orbital symmetry rules but can proceed photochemically. libretexts.orglibretexts.org For alkynes, intermolecular [2+2] cycloadditions can be catalyzed by transition metals. For instance, sterically hindered cationic gold(I) complexes have been shown to catalyze the regioselective intermolecular reaction of terminal alkynes with alkenes to yield cyclobutenes. organic-chemistry.org A related diethynylbenzene derivative has been used to form biscyclobutenes under similar conditions, suggesting that this compound could undergo analogous transformations to form phosphonyl-substituted cyclobutenes. organic-chemistry.org Ketenes also undergo thermal [2+2] cycloadditions with alkenes and alkynes. libretexts.org

[2+2+2] Cycloaddition : This reaction elegantly combines three two-electron components, typically three alkyne units, to form a six-membered aromatic ring. rsc.orguwindsor.ca The process is atom-economical and is catalyzed by a variety of transition metals, including cobalt, rhodium, and nickel. rsc.orgnih.gov The reaction can involve the cyclotrimerization of three identical alkynes or the co-cyclotrimerization of different alkynes, or even alkynes with alkenes or nitriles. rsc.orgnih.gov Given this versatility, this compound could foreseeably be trimerized to produce a 1,3,5- or 1,2,4-tris(phosphonyl)benzene derivative or react with two other alkyne molecules to form a monophosphonyl-substituted benzene (B151609) ring.

Diels-Alder Reaction : The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (a four-π-electron system) and a dienophile (a two-π-electron system) to create a six-membered ring. masterorganicchemistry.comwikipedia.org The ethynyl group in this compound can serve as a dienophile. The reaction's rate is enhanced when the dienophile has electron-withdrawing groups, a condition met by the phosphanone substituent. ebsco.com Therefore, this compound is expected to be a reactive dienophile, reacting with conjugated dienes like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) to form phosphonyl-substituted cyclohexadiene derivatives. ebsco.comiitk.ac.insigmaaldrich.com The reaction is concerted and stereospecific, preserving the stereochemistry of the reactants in the product. iitk.ac.in Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also common, expanding the potential scope of this compound's reactivity. wikipedia.orgsigmaaldrich.com

Table 1: Potential Cycloaddition Reactions of this compound

Reaction Type Reactant(s) Potential Product Catalyst/Conditions
[2+2] Cycloaddition This compound + Alkene Phosphonyl-substituted cyclobutene Au(I) complex
[2+2+2] Cycloaddition 3 x this compound Tris(phosphonyl)-substituted benzene Co, Rh, or Ni complex
Diels-Alder [4+2] This compound + Diene Phosphonyl-substituted cyclohexadiene Thermal or Lewis Acid

Transition metal catalysis enables a wide range of transformations of the ethynyl group under mild conditions.

Hydroarylation : This reaction involves the addition of an aryl C-H bond across the alkyne triple bond. Transition metals like palladium, rhodium, nickel, and copper are effective catalysts for the hydroarylation of alkynes with organoboron reagents. orgsyn.orgresearchgate.net For terminal alkynes, the regioselectivity of the addition (i.e., which carbon of the alkyne the aryl group attaches to) can be controlled by the choice of catalyst and directing groups. semanticscholar.org For example, copper-catalyzed hydroarylation of internal alkynoates with arylboronic acids proceeds with syn-selectivity. orgsyn.org Cobalt-catalyzed systems have been used for the hydroarylation of terminal alkynes with high selectivity. semanticscholar.org These precedents suggest that this compound could be converted to various phosphonyl-substituted stilbene (B7821643) analogues.

Hydroamination : This is the addition of an N-H bond of an amine across the triple bond. mdpi.com Both inter- and intramolecular versions of this reaction are known. Catalysts based on a range of metals, including palladium and rare-earth metals, have been developed. princeton.eduberkeley.edu The reaction provides a direct route to enamines or imines, which can be further reduced to saturated amines. The catalytic hydroamination of unactivated alkenes has been well-studied, and similar principles apply to alkynes. researchgate.netrsc.org For this compound, this reaction would yield phosphonyl-substituted enamines, which are versatile synthetic intermediates.

The ethynyl group is susceptible to attack by radicals, initiating chain reactions that can lead to addition products or polymers.

Radical Additions : The radical addition of HBr to alkynes is a classic example that proceeds via an anti-Markovnikov mechanism, in contrast to the electrophilic addition. csbsju.eduyoutube.com This process is typically initiated by peroxides or light. libretexts.org The mechanism involves the initial addition of a bromine radical to the alkyne to form the more stable vinyl radical intermediate. csbsju.edu Similarly, phosphorus-centered radicals, generated from precursors like selenophosphates, can add across alkene double bonds. organic-chemistry.org It is plausible that various radicals could add to the this compound triple bond, providing a pathway to functionalized vinylphosphonates.

Polymerization Pathways : Alkynes, particularly diethynyl derivatives, can undergo polymerization to form conjugated polymers. nih.gov The polymerization of ethene can proceed via a free-radical addition mechanism, involving initiation, propagation, and termination steps. libretexts.org Analogously, the ethynyl group of this compound could be subject to radical-initiated polymerization, potentially leading to poly(this compound), a polymer with a conjugated backbone and pendant phosphanone groups. The properties of such a polymer would be dictated by the high degree of conjugation and the presence of the phosphorus-containing functional groups.

Reactivity at the Phosphorus Center

The phosphorus atom in this compound is pentavalent, P(V), and part of a phosphoryl group (P=O). This center is electrophilic due to the high electronegativity of the oxygen atom, which withdraws electron density from the phosphorus.

When this compound acts as a ligand in a metal complex, it can be substituted by other ligands. Ligand substitution reactions are fundamental in coordination chemistry and can proceed through several mechanisms. wordpress.comsolubilityofthings.com

Dissociative Mechanism : This mechanism is common for coordinatively saturated, 18-electron complexes. It involves a slow, rate-determining step where the leaving ligand (in this case, this compound) dissociates from the metal center, forming an intermediate with a lower coordination number. This intermediate is then rapidly attacked by the incoming ligand. wordpress.comlibretexts.org The rate of this reaction is primarily dependent on the concentration of the starting complex and is insensitive to the concentration of the incoming ligand. libretexts.org

Associative Mechanism : This pathway is typical for coordinatively unsaturated, 16-electron complexes, such as square planar Pt(II) complexes. It involves the initial attack of the incoming ligand on the metal center, forming a higher-coordination intermediate, followed by the departure of the leaving group. libretexts.orglibretexts.org The reaction rate depends on the concentrations of both the complex and the incoming ligand. libretexts.org

The phosphorus atom in this compound is an electrophilic center, susceptible to attack by nucleophiles. Conversely, under certain conditions, trivalent phosphorus compounds can exhibit nucleophilic behavior, although this is less relevant for the P(V) center in this compound.

Electrophilic Reactivity : The phosphorus atom in the phosphanone group carries a partial positive charge, making it a target for nucleophiles. ttu.ee This is analogous to the phosphorus center in phosphate (B84403) esters. libretexts.org The electrophilicity is enhanced by the presence of electron-withdrawing groups attached to the phosphorus. Nucleophilic substitution at a P(V) center, like in the hydrolysis of phosphate esters, typically proceeds through an associative mechanism, forming a transient pentacoordinate trigonal bipyramidal intermediate. libretexts.orglibretexts.org Researchers have developed catalytic asymmetric methods for nucleophilic substitution at P(V) centers, enabling the synthesis of chiral phosphorus compounds with high stereocontrol. ox.ac.uk

Nucleophilic Reactivity : While the P(V) center of this compound is primarily electrophilic, trivalent phosphorus compounds, P(III), such as phosphines, are well-known for their nucleophilic character. mdpi.com They readily react with electrophiles, like alkyl halides, in reactions that typically proceed with retention of configuration at the phosphorus center. mdpi.comresearchgate.net These reactions proceed via an addition-elimination or direct substitution mechanism. mdpi.comresearchgate.net This type of reactivity is not expected for the P(V) center in this compound itself but is a key characteristic of its P(III) precursors.

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and its reverse, reductive elimination, are fundamental reaction types in organometallic chemistry. For this compound, these processes would involve the interaction of the P≡C triple bond or an adjacent C-H or C-C bond with a metal center.

Research on aryl-substituted phosphaalkynes has demonstrated that the C(sp)–C(sp²) bond can be activated photochemically in the presence of a Platinum(0) complex. nih.govdigitellinc.comosti.govcardiff.ac.ukfigshare.comosti.gov This reaction proceeds via an oxidative addition, where the platinum metal center inserts into the C-C bond, increasing its oxidation state from Pt(0) to Pt(II). nih.govdigitellinc.comosti.govcardiff.ac.ukfigshare.comosti.gov The process is a clean and atom-economic route to terminal Pt(II)-cyaphido complexes. nih.govdigitellinc.comosti.govcardiff.ac.ukfigshare.comosti.gov

Crucially, this oxidative addition is reversible. Upon heating, the Pt(II)-cyaphido complex undergoes quantitative reductive elimination, reforming the C-C bond and regenerating the initial Pt(0)-phosphaalkyne π-complex. nih.govdigitellinc.comosti.govcardiff.ac.ukfigshare.comosti.gov This reversibility highlights the delicate thermodynamic balance that governs these reactions. nih.govdigitellinc.comosti.govcardiff.ac.ukfigshare.comosti.gov By analogy, this compound would be expected to undergo similar oxidative additions, potentially across the H−C(sp) bond or the C≡P triple bond, with suitable transition metal complexes.

Table 1: Characteristics of Oxidative Addition/Reductive Elimination in Phosphaalkyne Systems
ProcessDescriptionChange in Metal Oxidation StateChange in Metal Coordination NumberTypical ConditionsExample Reactant
Oxidative AdditionCleavage of a bond (e.g., C-C) and formation of two new metal-ligand bonds.+2+2Photochemical (UV/Vis light)Pt(0)-η²-aryl-phosphaalkyne
Reductive EliminationFormation of a bond between two ligands and removal from the metal center.-2-2Thermal (heating)LₙPt(II)(aryl)(C≡P)

Intermolecular and Intramolecular Rearrangements

The unsaturated and strained nature of this compound makes it susceptible to various rearrangements, which can occur either within a single molecule (intramolecular) or between multiple molecules (intermolecular).

Isomerization Pathways

Isomerization involves the rearrangement of atoms within a molecule to form a constitutional isomer or stereoisomer. For this compound, several isomerization pathways can be postulated based on the chemistry of related organophosphorus compounds.

Valence Isomerization: this compound could theoretically rearrange to cyclic valence isomers. One potential pathway is the formation of an oxaphosphirenylidene, a three-membered ring containing phosphorus and oxygen. This type of rearrangement is known in related phosphorus chemistry and reflects the molecule's ability to find more stable bonding arrangements.

Tautomerization: Similar to ketones and enols, this compound could exhibit tautomerism. A hypothetical tautomer would be hydroxymethylidynephosphine (HO-C≡P), although the P-O-H linkage is generally less stable than the P=O bond.

E/Z Isomerization: While the parent this compound does not have substituents that would allow for E/Z isomerism, its derivatives or its coordinated form within a metal complex could exhibit this behavior. Photoisomerization between E and Z forms is a well-documented phenomenon for low-coordinate phosphorus compounds like diphosphenes (RP=PR). iupac.orgtandfonline.com

Table 2: Potential Isomers of this compound (HCPO)
Isomer NameChemical FormulaStructural FeatureNotes
This compoundHC≡C-P=OLinear chain with P=OParent compound
Oxaphosphirenylidenecyclo-(HCPO)Three-membered ringHypothetical valence isomer
HydroxymethylidynephosphineHO-C≡PP-O-H linkageHypothetical tautomer
Phospha-keteneH-P=C=OAllene-type structureKnown class of compound

Oligomerization and Decomposition Mechanisms

Highly reactive and unsaturated molecules like this compound are prone to oligomerization and decomposition, especially in the absence of sterically demanding substituents. wikipedia.org

Oligomerization Mechanisms The chemistry of phosphaalkynes is dominated by their tendency to undergo cycloaddition and cyclooligomerization reactions. wikipedia.orgthieme-connect.de These reactions can be initiated thermally or mediated by transition metals, with the latter often providing greater control over the products. wikipedia.orgresearchgate.net

[2+2] Cycloaddition: Two molecules of a phosphaalkyne can dimerize to form a 1,3-diphosphete (a four-membered ring with two phosphorus atoms). This is a common pathway for the oligomerization of phosphaalkynes.

[2+2+2] Cycloaddition: The co-cyclotrimerization of a phosphaalkyne with two alkyne units, often catalyzed by cobalt complexes, is a powerful method for synthesizing phosphinines (phosphabenzene). jku.at

Higher Oligomerizations: Metal-mediated reactions can lead to the controlled formation of trimers, tetramers (including cuboidal P₄C₄ structures), pentamers, and even hexamers. wikipedia.orgnih.govrsc.org Uncontrolled thermal reactions often lead to complex mixtures of cage-like compounds. researchgate.net

Table 3: Common Oligomerization Pathways for Phosphaalkyne Analogues
Reaction TypeNumber of MonomersProduct TypeExample
[2+2] Cycloaddition2Dimer1,3-Diphosphete
[2+2+2] Cycloaddition1 (+ 2 alkynes)Trimer (hetero)Phosphinine
Metal-Mediated Cyclotetramerization4TetramerTetraphosphacubane

Decomposition Mechanisms The decomposition of this compound would likely proceed through pathways that break down its unstable structure.

Decarbonylation: A highly plausible decomposition route is the loss of carbon monoxide (CO) to yield ethynylphosphinidene (H-C≡C-P:). This type of decarbonylative process is known for the related phosphaethynolate anion, which is often used as a synthetic source of a phosphinidene (B88843) fragment. wikipedia.orgresearchgate.net The resulting phosphinidene is itself an extremely reactive intermediate.

Polymerization: Small, unhindered phosphaalkynes like phosphaethyne (H-C≡P) are known to undergo spontaneous and often uncontrolled polymerization at or below room temperature to yield complex, poorly characterized materials. wikipedia.orgresearchgate.netosti.gov this compound would be expected to exhibit similar instability.

Hydrolysis: Like many organophosphorus compounds, especially those with reactive bonds, this compound would be sensitive to hydrolysis. ung.si The P=O and P≡C bonds would be susceptible to attack by water, leading to cleavage and the eventual formation of more stable species such as phosphonic acids and ultimately inorganic phosphate. taylorandfrancis.comwikipedia.org

Derivatives, Analogues, and Coordination Chemistry of Ethynylphosphanone

Synthesis and Characterization of Sterically and Electronically Stabilized Ethynylphosphanone Derivatives

The synthesis of stable derivatives of this compound, a molecule that can be represented as a secondary phosphine (B1218219) oxide bearing an ethynyl (B1212043) group, relies on strategies to mitigate its inherent reactivity. These strategies primarily involve the introduction of sterically bulky groups or electronically modulating substituents.

Use of Bulky Substituents for Kinetic Stabilization

Kinetic stabilization through the use of sterically demanding substituents is a common strategy in organic chemistry to isolate and handle reactive species. In the context of this compound derivatives, bulky groups attached to the phosphorus atom can physically hinder intermolecular reactions, such as polymerization or degradation pathways involving the triple bond.

Research on related P-chiral tertiary phosphine oxides with an ethynyl group has demonstrated the successful application of bulky substituents. rsc.orgsemanticscholar.orgrsc.org For instance, the use of o-tolyl or naphthyl groups on the phosphorus atom allows for the synthesis and isolation of stable alkynylphosphine oxides. semanticscholar.orgrsc.org These bulky aryl groups create a sterically crowded environment around the phosphorus center and the adjacent ethynyl group, thereby increasing the kinetic stability of the molecule. The synthesis of such compounds can be achieved through methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) on a diethynylphosphine oxide precursor bearing bulky aryl groups. rsc.orgsemanticscholar.orgrsc.org

A hypothetical example for a sterically stabilized this compound derivative would be (2,4,6-tri-tert-butylphenyl)(ethynyl)phosphinoyl hydride. The immense steric bulk of the "super-trityl" like aryl group would effectively encapsulate the reactive P-H and C≡C-H bonds.

Table 1: Examples of Bulky Substituents Used for Stabilization of Related Alkynylphosphine Oxides

Bulky SubstituentPrecursor CompoundStabilized ProductSynthetic Method
o-TolylDi(o-tolyl)phosphine oxide(o-Tolyl)(aryl)(ethynyl)phosphine oxideKinetic resolution via CuAAC
1-NaphthylDi(1-naphthyl)phosphine oxide(1-Naphthyl)(aryl)(ethynyl)phosphine oxideKinetic resolution via CuAAC
PhenylDiphenylphosphine oxideDiphenyl(phenylethynyl)phosphine (B1619358) oxideCoupling with bromoalkynes

This table is generated based on data from analogous compounds.

Electronic Modulation through Substituent Effects

The stability and reactivity of the this compound core can also be fine-tuned by the electronic effects of substituents. Both inductive and resonance effects play a crucial role in modulating the electron density at the phosphorus atom and the ethynyl group.

Electron-withdrawing groups attached to the phosphorus atom can decrease the nucleophilicity of the phosphorus center and the electron density of the alkyne. Conversely, electron-donating groups can increase the electron density, making the phosphorus atom more nucleophilic and the alkyne more susceptible to electrophilic attack.

For instance, in substituted aromatic phosphine oxides, the electronic nature of the substituents on the aryl rings influences the reactivity of the molecule. This principle can be extended to this compound derivatives where aryl or other functional groups are attached to the phosphorus. The synthesis of such electronically modulated derivatives can be achieved by employing appropriately substituted starting materials, such as substituted diarylphosphine oxides, in coupling reactions with ethynylating agents. lookchem.com

Exploration of Cyclic and Acyclic Analogues Retaining the this compound Motif

The fundamental structural motif of this compound can be incorporated into both cyclic and acyclic frameworks, leading to a diverse range of analogues with unique properties and potential applications.

Ethynyl-Substituted Phosphanones within Ring Systems

The incorporation of an ethynyl-substituted phosphanone moiety within a ring system can lead to conformationally restricted analogues. The synthesis of such compounds often involves the cyclization of a precursor containing both the phosphorus and alkyne functionalities or the introduction of an ethynyl group onto a pre-existing cyclic phosphine oxide.

A notable synthetic route to a related class of compounds, 2-ethynylphenyl(diaryl)phosphine oxides, involves the ring-opening of benzophospholan-3-yl triflates with Grignard reagents. nih.govacs.org This reaction proceeds via a nucleophilic attack at the phosphorus center, leading to the formation of a phosphine oxide with a terminal ethynyl group in the ortho position of a phenyl ring. nih.govacs.org While not a direct analogue of a simple cyclic this compound, this methodology demonstrates a viable pathway to complex cyclic structures containing the desired motif.

Furthermore, phosphole oxides, which are five-membered heterocyclic phosphine oxides, can be functionalized with ethynyl groups. rsc.org These compounds are of interest due to their unique electronic properties arising from the interaction between the phosphorus lone pair and the diene system. rsc.org

Table 2: Synthesis of a Cyclic Analogue Precursor

Starting MaterialReagentProductReaction Type
1-Phenylbenzophospholan-3-one oxideTriflic anhydride, then p-Tolylmagnesium bromide1-Phenyl-3-(trifluoromethylsulfonyloxy)-1H-benzophosphole 1-oxide, then (4-Methylphenyl)(phenyl)(2-ethynylphenyl)phosphine oxideTriflation followed by Grignard-mediated ring opening

This table is based on a multi-step synthesis of a related compound. acs.org

Acyclic Variations with Similar Phosphorus Coordination

Acyclic analogues of this compound are more readily accessible and have been more extensively studied. These compounds typically fall under the category of alkynylphosphine oxides, where the hydrogen atom of the phosphanone is replaced by an alkyl or aryl group.

The synthesis of these acyclic analogues can be achieved through several methods. A common approach is the palladium-catalyzed coupling of terminal alkynes with H-phosphine oxides. organic-chemistry.org Another efficient method involves the copper-catalyzed aerobic oxidative coupling of terminal alkynes with dialkyl phosphites or secondary phosphine oxides. acs.orgnih.govrsc.orgrsc.org These reactions are often tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of acyclic alkynylphosphine oxides. acs.orgnih.govrsc.org

The direct functionalization of lithium phosphine oxides bearing an alkyne chain represents another versatile route to these acyclic analogues, allowing for the introduction of various electrophiles. researchgate.net

Formation of Coordination Complexes with Transition Metals

The this compound motif presents multiple potential coordination sites for transition metals, making it a versatile ligand in coordination chemistry. Coordination can occur through the phosphorus atom, the alkyne's π-system, or a combination of both. The nature of the metal-ligand interaction is influenced by the electronic and steric properties of the substituents on the this compound derivative.

Phosphine oxides, including secondary phosphine oxides, are known to coordinate to transition metals. rsc.orgresearchgate.net They can exist in tautomeric equilibrium with their trivalent phosphinous acid form, which can act as a typical phosphine ligand. rsc.orgresearchgate.net The coordination of the metal can shift this equilibrium, favoring the phosphinous acid form and facilitating complexation. rsc.orgresearchgate.net

Alkynylphosphines, which are closely related to the phosphinous acid tautomer of this compound, are well-established ligands in coordination chemistry. mdpi.com They can coordinate to metals through the phosphorus atom, the alkyne, or in a bridging fashion involving both functionalities. mdpi.com The resulting complexes have applications in homogeneous catalysis. tcichemicals.com

The coordination chemistry of diphenyl(phenylethynyl)phosphine oxide has been noted for its role in the formation and stabilization of metal complexes. lookchem.com Similarly, various transition metal complexes involving phosphine ligands with alkyne functionalities have been synthesized and characterized, including complexes of palladium(II), platinum(II), rhodium(I) and (III), ruthenium(II), and gold(I). lboro.ac.ukias.ac.inmdpi.com

Table 3: Examples of Transition Metal Complexes with Related Alkynylphosphine Ligands

LigandMetal PrecursorResulting Complex Type
Diphenyl(phenylethynyl)phosphine[Pd(allyl)Cl]2Palladium(II) complex
(Acenaphthylenyl)diphenylphosphine[(Me2S)AuCl]Gold(I) complex
1,4-Bis(ethynyl)benzene derivative(PPh3)2PtCl2Platinum(II) complex

This table is generated based on data from analogous compounds. ias.ac.inmdpi.com

This compound as a Novel Ligand in Organometallic Chemistry

Organophosphorus compounds are of immense importance as ligands in organometallic chemistry, primarily due to the phosphorus atom's lone pair of electrons and the presence of vacant d-orbitals that can participate in π-backbonding. numberanalytics.com this compound, with its unique electronic structure, would be expected to be a highly versatile ligand. Its coordination to a metal center could occur through several modes, primarily dictated by the phosphorus atom. The behavior of analogous phosphaalkynes and phosphinidene (B88843) oxides provides a strong basis for these predictions.

Phosphaalkynes (R-C≡P) are known to be versatile ligands that can coordinate to transition metals in various ways. researchgate.net The primary modes of coordination are η¹ (end-on) via the phosphorus lone pair and η² (side-on) via the C≡P triple bond. thieme-connect.de The choice between these modes is influenced by the electronic properties of the metal center and the steric bulk of the substituent (R) on the phosphaalkyne. For instance, molybdenum can form an η¹-coordinated complex, while platinum and zirconium can form η²-coordinated complexes. thieme-connect.de Given the small steric profile of the hydrogen atom in this compound, η²-coordination would be highly probable.

The coordination of phosphaalkynes to a metal center leads to a noticeable activation of the C≡P bond. This is evidenced by an elongation of the C-P bond length and a bending of the R-C-P angle upon coordination. rsc.org For example, in a dicopper complex, the coordinated Me-C≡P ligand shows a P-C bond length of 1.631(2) Å, which is elongated compared to the 1.544 Å in the free phosphaalkyne. rsc.org

On the other hand, phosphinidene oxides (R-P=O) are typically unstable as free molecules but can be stabilized through coordination to a metal center or by bulky substituents. rsc.orgacs.org They can act as ligands through the phosphorus atom, with the oxygen atom potentially participating in bridging interactions. Anionic phosphinidene oxide complexes have been synthesized and show nucleophilic character at the oxygen, phosphorus, and metal centers. acs.orgnih.gov

For this compound, one could anticipate a rich coordination chemistry, with the phosphorus atom being the primary site of interaction with a metal. It could potentially act as a bridging ligand, with the phosphorus coordinating to one metal and the oxygen to another, a mode observed in some phosphinidene oxide complexes. acs.org

Table 1: Comparison of Spectroscopic Data for Free vs. Coordinated Phosphaalkyne Analogues

Compound/ComplexP-C Bond Length (Å)C-P-R Angle (°)31P NMR Shift (ppm)Reference
Free Me-C≡P1.544180- rsc.org
[Cu₂(DPFN)(Me-C≡P)]²⁺1.631(2)154.5(1)- rsc.org
Free tBu-C≡P~1.54180-69.4 nih.gov
[(IMes)Ni(CO)₃(tBu-C≡P)]---468.2 (for dimer) nih.gov

This table is interactive. Click on the headers to sort the data.

Ligand Exchange and Reactivity within Coordination Spheres

Once coordinated to a metal center, this compound would be expected to exhibit rich reactivity. Ligand exchange reactions are fundamental in organometallic chemistry, and the lability of a coordinated ligand is crucial for catalytic applications. nsf.gov

Studies on cationic gold(I) complexes of phosphaalkynes have shown that the coordinated phosphaalkyne can readily exchange with free phosphaalkyne in solution. researchgate.net This exchange is proposed to occur through an associative mechanism, where the incoming ligand attacks the metal center before the departure of the leaving ligand. nsf.govresearchgate.net Similarly, a cobalt(I) complex bearing a labile cyclooctadiene ligand undergoes facile ligand exchange with tert-butyl phosphaalkyne. rsc.org This suggests that an this compound ligand could be introduced into a coordination sphere by replacing a more labile ligand.

The reactivity of the coordinated this compound itself would be of significant interest. The activation of the C≡P bond upon coordination could make it susceptible to nucleophilic or electrophilic attack. For example, coordinated phosphaalkynes can undergo cycloaddition reactions. acs.org The phosphorus atom in a coordinated phosphaalkenyl ligand, formed from the cycloaddition of a phosphaalkyne with a platinum(IV) complex, remains nucleophilic and can be methylated or protonated. acs.org

Furthermore, the photochemical activation of Pt(0)-η²-aryl-phosphaalkyne complexes can lead to the cleavage of the C(sp)-C(sp²) bond, resulting in a terminal cyaphido (C≡P⁻) complex. osti.govnih.gov This type of reactivity highlights the potential for this compound complexes to serve as precursors to novel phosphorus-containing species.

The phosphinidene oxide moiety also imparts unique reactivity. The anionic molybdenum phosphinidene oxide complex, [MoCp{P(O)R*}(CO)₂]⁻, is nucleophilic at the oxygen, phosphorus, and molybdenum atoms. acs.orgnih.gov It reacts with various electrophiles at these different sites, leading to a diverse range of products. For instance, reaction with HBF₄ leads to a fluorophosphide complex, while reaction with an organotin chloride results in the addition of the tin fragment to the molybdenum atom. acs.orgnih.gov This multi-site nucleophilicity would likely be a key feature of coordinated this compound.

Catalytic Applications of this compound-Metal Complexes

The unique electronic and steric properties of organophosphorus ligands are central to their widespread use in homogeneous catalysis. numberanalytics.comtandfonline.com By analogy with known phosphaalkene and phosphinine-based catalysts, metal complexes of this compound could be anticipated to have significant catalytic potential. researchgate.netrsc.org

Phosphaalkene-based iridium(I) complexes have been shown to be active catalysts in the Guerbet-type coupling of methanol (B129727) and ethanol (B145695) to produce isobutanol, a promising biofuel. rsc.org Palladium complexes with diphosphaalkene ligands have been utilized for the selective polymerization of ethylene, exhibiting high thermal stability. acs.org The catalytic activity in these systems is highly dependent on the substituents on the phosphorus ligand, suggesting that the electronic properties of this compound could lead to unique catalytic selectivities.

Vanadium-catalyzed [2+2+1] cycloaddition reactions of azobenzenes with phosphaalkynes have been developed to synthesize 1,2,4-azadiphospholes, which are important phosphorus heterocycles. nih.gov This demonstrates the utility of phosphaalkynes as building blocks in catalytic transformations. This compound-metal complexes could potentially catalyze similar cycloaddition reactions, providing routes to novel oxygen-containing phosphorus heterocycles.

The development of catalysts for C-C bond activation is a significant area of research. DFT studies have explored the mechanism of Pt(0)-mediated C-C bond activation in phosphaalkynes, which could have applications in the synthesis of pharmaceuticals. utrgv.edu The insights from these studies could guide the design of this compound-based catalysts for C-H or C-C bond functionalization reactions.

Table 2: Examples of Catalytic Reactions Using Phosphaalkene/Phosphaalkyne Analogues

Catalyst/PrecursorReaction TypeSubstratesProductReference
[(quin-CH=PMes*)₂IrCl]Guerbet-type couplingMethanol, EthanolIsobutanol rsc.org
Diphosphaalkene-Pd complexesEthylene polymerizationEthylenePolyethylene acs.org
VCl₂(thf)₂[2+2+1] CycloadditionAzobenzenes, Phosphaalkynes1,2,4-Azadiphospholes nih.gov

This table is interactive. Click on the headers to sort the data.

Potential Research Directions and Broader Academic Impact

Advancements in Fundamental Organophosphorus Chemistry and Chemical Bonding Theory

The study of small, reactive phosphorus-containing molecules is crucial for advancing our fundamental understanding of chemical bonding and reactivity.

Compounds featuring phosphorus in low coordination states are of significant interest as they often exhibit chemistry analogous to transition metal complexes. nih.gov The study of such species challenges traditional paradigms of main group element reactivity. nih.gov Research into molecules like ethynylphosphanone, even if purely computational at this stage, could provide insights into the electronic structure and bonding of systems with low-coordinate phosphorus atoms. uni-stuttgart.deuni-regensburg.de The exploration of such unconventional compounds is a continuing frontier in main group chemistry. uni-stuttgart.de

The unique electronic and structural features of organophosphorus compounds necessitate the development of sophisticated theoretical models to accurately predict their properties and reactivity. tandfonline.combeilstein-journals.org New models are continuously being developed to better understand inductive effects and structure-reactivity correlations in organophosphorus systems. tandfonline.com Theoretical and computational chemistry are powerful tools for investigating the mechanisms and stereostructures of organophosphorus compounds. beilstein-journals.orgmdpi.commdpi.com Quantitative structure–property relationship (QSPR) analyses are also employed to predict the physical properties of complex organophosphorus compounds. rsc.org

Exploration in Advanced Synthetic Methodologies

Organophosphorus compounds are pivotal as both reagents and intermediates in modern organic synthesis. beilstein-journals.orgresearchgate.net

The development of novel organophosphorus reagents is a continuous effort to expand the toolkit of synthetic chemists. diva-portal.orgresearchgate.net These reagents can enable previously challenging transformations, such as the stereoselective reductive coupling of aldehydes to alkenes. diva-portal.org Organophosphorus compounds, including phosphines and their derivatives, are widely used in various synthetic applications. researchgate.net Although this compound itself is not an established reagent, related structures containing the ethynyl (B1212043) group, such as ethynyl C-phosphonate analogues, have been synthesized and used in bioorthogonal "click" chemistry reactions. nih.govresearchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. nih.gov Phosphorus reagents are frequently employed in MCRs to generate a wide array of functionalized heterocyclic and acyclic compounds. nih.govtandfonline.comresearchgate.netresearchgate.netsid.ir The development of green synthetic procedures, such as microwave-assisted and solvent-free reactions, is an important aspect of modern organophosphorus chemistry. rsc.org

Contribution to the Development of New Functional Materials

Organophosphorus compounds are increasingly being incorporated into advanced functional materials due to their unique electronic and photophysical properties. wikipedia.orgrsc.orgresearchgate.netrsc.orgatlasofscience.org The phosphorus atom can perturb the electronic properties of π-conjugated systems, making organophosphorus compounds attractive for applications in organic electronics, such as sensors, light-emitting diodes, and photovoltaics. diva-portal.orgresearchgate.net The design of new organophosphorus scaffolds is a key strategy for creating novel functional materials with tailored properties. atlasofscience.org Hybrid organic-inorganic materials can also be prepared using organophosphorus coupling molecules. rsc.org

Precursors for π-Conjugated Systems and Polymers with Integrated Phosphorus

The incorporation of phosphorus into π-conjugated systems is a burgeoning field of materials science. researchgate.net Such materials are of interest for their unique electronic and photophysical properties, which can be tuned by the inclusion of the phosphorus atom. π-Conjugated polymers, in general, are foundational to the development of organic electronic devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net

The hypothetical this compound, with its combination of a reactive P=O bond and a C≡C triple bond, could serve as a valuable precursor for novel phosphorus-containing polymers. The ethynyl group is a well-established building block for creating conjugated backbones through various polymerization techniques. For instance, strategies like the "click-to-polymer" (CLIP) method utilize click reactions for attaching functional units to a pre-synthesized conjugated polymer precursor, showcasing the versatility of alkyne functionalities in polymer synthesis. acs.org Similarly, transition metal-catalyzed polycondensation reactions, such as Suzuki-Miyaura and Stille couplings, are powerful methods for constructing regioregular thiophene-based conjugated polymers and could potentially be adapted for phosphorus-containing monomers. nih.gov

If this compound could be synthesized and stabilized, it would offer a direct route to polymers with a regularly repeating P=O moiety directly attached to the conjugated backbone. This could lead to materials with enhanced solubility, altered electronic properties due to the electron-withdrawing nature of the phosphoryl group, and potential for post-polymerization modification at the phosphorus center. The resulting polymers would be analogues of well-studied systems like polyacetylene, but with the added dimension of phosphorus chemistry. uva.nl

Rational Design of Molecular Materials with Unique Optical or Electronic Properties

The rational design of molecular materials with tailored properties is a cornerstone of modern materials science. csic.esaksci.com Computational chemistry plays a pivotal role in this process, allowing for the prediction of molecular structures and properties before embarking on challenging synthetic efforts. schrodinger.com The unique electronic nature of organophosphorus compounds makes them attractive targets for such design efforts.

This compound and its derivatives are prime candidates for in silico design and study. The presence of both a π-donating alkyne and a σ-accepting/π-donating phosphoryl group on the same phosphorus atom suggests a complex electronic structure that could give rise to interesting properties. For example, substituted diarylethynylphosphine oxides are known to exhibit photoluminescent properties, and their coordination to metal centers can further modulate these characteristics.

Theoretical studies could predict the impact of various substituents on the frontier molecular orbitals (HOMO-LUMO gap) of this compound derivatives, thereby tuning their absorption and emission spectra. u-tokyo.ac.jp This would guide the synthesis of new phosphorescent materials for OLEDs or fluorescent probes for biological imaging. Furthermore, the ability of the phosphine (B1218219) oxide group to act as a ligand for metal ions could be exploited in the design of novel sensors or catalysts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," has been successfully applied to substituted ethynylphosphine oxides to create complex molecular architectures, including scorpionate-type ligands. acs.orgnih.govrsc.orgacs.org This demonstrates the potential for using this compound as a scaffold for building sophisticated, multifunctional molecular materials.

The broader academic impact of successfully synthesizing and characterizing this compound would be significant. It would validate theoretical predictions and open up a new class of building blocks for organophosphorus chemistry and materials science. The study of its fundamental reactivity would provide deeper insights into the bonding and behavior of molecules containing low-coordinate phosphorus atoms.

Q & A

Q. What validation criteria should be applied when extrapolating this compound’s environmental behavior from model systems to real-world conditions?

  • Methodological Answer : Perform microcosm studies with soil/water matrices mimicking target environments. Use mass balance models (e.g., fugacity-based) to predict partitioning. Validate with field samples analyzed via LC-HRMS, and apply uncertainty factors (e.g., 10x for inter-species variability) .

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